Methyl 2-(7-hydroxybenzofuran-3-yl)acetate

Chemical Synthesis Quality Control Procurement

Methyl 2-(7-hydroxybenzofuran-3-yl)acetate (CAS 181052-63-1) is a precision benzofuran building block defined by its 7-hydroxy substitution. This group imparts unique hydrogen-bonding capacity and regioselective reactivity unavailable in generic 2-(benzofuran-3-yl)acetic acid or 6-hydroxy analogs. The methyl ester serves as a latent carboxylic acid via hydrolysis, enabling amide/ester library synthesis, while the free 7-OH permits alkylation or glycosylation. Procure 96%+ assay material to guarantee reproducible yields in pharmaceutical, agrochemical, and fine-chemical R&D.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 181052-63-1
Cat. No. B1589756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(7-hydroxybenzofuran-3-yl)acetate
CAS181052-63-1
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=COC2=C1C=CC=C2O
InChIInChI=1S/C11H10O4/c1-14-10(13)5-7-6-15-11-8(7)3-2-4-9(11)12/h2-4,6,12H,5H2,1H3
InChIKeyMOIRPSOAHDOAIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(7-hydroxybenzofuran-3-yl)acetate (CAS 181052-63-1) for Advanced Synthesis: A Procurement-Focused Overview


Methyl 2-(7-hydroxybenzofuran-3-yl)acetate (CAS: 181052-63-1), also known as (7-Hydroxybenzofuran-3-yl)acetic acid methyl ester, is a benzofuran derivative [1]. It is characterized by a hydroxy group at the 7-position of the benzofuran core, a structural feature that contributes to its utility as a chemical building block [1]. The compound is available in various purity grades (typically 96-98%) [2] and is primarily used as an intermediate in research and chemical synthesis [3].

Why Generic Substitution of Methyl 2-(7-hydroxybenzofuran-3-yl)acetate Is Not Recommended


Substituting methyl 2-(7-hydroxybenzofuran-3-yl)acetate with a generic 'benzofuran derivative' or a close analog like 2-(benzofuran-3-yl)acetic acid or 7-hydroxybenzofuran-2-carboxylate is not recommended without careful evaluation. The specific 7-hydroxy substitution pattern on the benzofuran ring dictates the compound's reactivity, hydrogen bonding capacity, and subsequent synthetic pathways, making it non-fungible . Even a change in the ester (e.g., to an ethyl ester) or the substitution site (e.g., 6-hydroxy) will alter physicochemical properties like melting point and solubility, as well as its behavior in reactions. The following evidence details the specific, verifiable differentiation of this compound.

Quantitative Evidence Guide for Differentiating Methyl 2-(7-hydroxybenzofuran-3-yl)acetate (CAS 181052-63-1)


Procurement of High-Purity Methyl 2-(7-hydroxybenzofuran-3-yl)acetate

Commercial vendors offer methyl 2-(7-hydroxybenzofuran-3-yl)acetate with specified purities up to 98% [1]. This is a higher specification compared to the common standard of 95% purity for some in-class compounds, such as (7-Methoxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester . This ensures more predictable stoichiometry in sensitive reactions and minimizes purification requirements post-synthesis.

Chemical Synthesis Quality Control Procurement

Comparative Storage Requirements for Methyl 2-(7-hydroxybenzofuran-3-yl)acetate

Methyl 2-(7-hydroxybenzofuran-3-yl)acetate requires storage under refrigeration (4°C) and an inert atmosphere (nitrogen) for long-term stability . This contrasts with other benzofuran derivatives, such as some halogenated or methoxy-substituted analogs (e.g., (5-iodo-1-benzofuran-3-yl) acetate), which may have less stringent storage requirements . This specific storage condition directly informs procurement and inventory management protocols, as it necessitates dedicated cold storage and inert gas handling.

Chemical Storage Stability Logistics

Synthetic Route to Methyl 2-(7-hydroxybenzofuran-3-yl)acetate via Demethylation

A documented synthesis of methyl 2-(7-hydroxybenzofuran-3-yl)acetate involves the demethylation of the corresponding 7-methoxy precursor using boron tribromide (BBr₃) at -78°C in dichloromethane . This route is distinct from the synthesis of other 7-hydroxybenzofurans, which may utilize alternative starting materials or catalysts [1]. The availability of this specific, scalable route allows for the on-demand preparation of the compound from a more stable precursor.

Organic Synthesis Process Chemistry Route Selection

Optimal Use Cases for Methyl 2-(7-hydroxybenzofuran-3-yl)acetate in R&D and Production


Precursor for 7-Hydroxybenzofuran-3-yl Derivatives

The methyl ester serves as a versatile intermediate. The ester group can be hydrolyzed to the corresponding carboxylic acid, a common building block for amide and ester formation [1]. The free 7-hydroxy group allows for further functionalization (e.g., alkylation, glycosylation) , making it a critical starting point for creating libraries of benzofuran-based compounds.

Synthesis of Dual-Acting Thromboxane/Prostacyclin Agents

This compound is a potential building block for more complex structures. The research that led to potent dual-acting benzofuran-7-yloxyacetic acid derivatives [2] utilized a core structure that can be accessed through the functionalization of a 7-hydroxybenzofuran precursor like methyl 2-(7-hydroxybenzofuran-3-yl)acetate.

Precursor for Material Science and Agrochemical Research

The compound is indicated for use in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals [3]. Its benzofuran core is a privileged structure in these fields, and its specific substitution pattern allows for the creation of novel chemical entities with tailored properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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